molecular formula C9H15Br3N2OSi B3243821 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole CAS No. 159590-01-9

2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole

Cat. No.: B3243821
CAS No.: 159590-01-9
M. Wt: 435.03 g/mol
InChI Key: PWLROCHXTREGKR-UHFFFAOYSA-N
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Description

Chemical Profile: 2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (: 159590-01-9) is a specialized organic compound with the molecular formula C9H15Br3N2OSi and a molecular weight of 435.026 g/mol . It is a halogen-rich imidazole derivative functionalized with a base-labile [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. This combination makes it a versatile and protected intermediate in advanced synthetic chemistry. Research Applications and Value: This compound serves as a crucial synthetic building block, particularly in pharmaceutical research and development. The tribrominated imidazole core is a key precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to create diverse disubstituted imidazole derivatives . The SEM protecting group effectively shields the imidazole nitrogen, enabling selective reactions elsewhere on the heterocyclic ring system during multi-step synthesis; this group can be readily removed under mild acidic conditions without disrupting other sensitive functionalities . Its primary research value lies in the construction of complex molecules, including substituted imidazole carboxamides, which are investigated for their potential in treating various medical disorders such as neurodegenerative diseases, cancers, and lysosomal storage diseases . Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLROCHXTREGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br3N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:

  • Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.

  • Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.

  • Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.

  • Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.

  • Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

  • Oxidation Products: : Formation of dibrominated imidazole derivatives.

  • Reduction Products: : Formation of brominated amine derivatives.

  • Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:

  • Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

  • Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.

  • Industry: : Employed in materials science for developing advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:

  • Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.

  • Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromination Patterns and Substituent Diversity

The target compound is distinguished from analogs by its tribromination and SEM protection . Key comparisons include:

Key Observations:

Bromination Impact :

  • Tribrominated compounds (target and benzyl analog) exhibit higher electrophilicity at brominated positions, favoring nucleophilic substitution or metal-catalyzed coupling reactions compared to dibromo analogs .
  • Dibromo derivatives (e.g., and ) are less sterically hindered, enabling regioselective functionalization at remaining positions .

Substituent Effects: SEM Group: Enhances solubility in organic solvents (e.g., toluene, THF) due to the lipophilic trimethylsilyl moiety. It is cleavable via fluoride ions (e.g., TBAF), enabling deprotection in late-stage syntheses . Benzyl Group: Offers hydrogenolysis-based deprotection (e.g., H₂/Pd-C) but confers lower thermal stability compared to SEM . Ethoxymethyl: Less stable under acidic conditions than SEM, limiting its utility in prolonged synthetic routes .

Physicochemical and Functional Properties

  • Melting Points : While exact data for the target compound is unavailable, structurally related imidazoles (e.g., ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate) exhibit melting points of 119–158°C, suggesting moderate crystallinity influenced by substituents .
  • In contrast, dibromo analogs (e.g., ) are more suited for cross-coupling .
  • Biological Activity : Some imidazole derivatives (e.g., triazole-linked analogs in ) show antimicrobial properties, but the target compound’s bioactivity remains unexplored, emphasizing its role as a synthetic intermediate .

Biological Activity

Chemical Identity
2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (CAS Number: 159590-01-9) is a brominated imidazole derivative notable for its unique trimethylsilyl-ethoxy-methyl substituent. This compound is synthesized through multi-step reactions involving the formation and functionalization of the imidazole ring. Its molecular formula is C9H15Br3N2OSiC_9H_{15}Br_3N_2OSi, with a molecular weight of approximately 435.03 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential therapeutic applications.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may affect receptor signaling pathways, altering cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against standard microbial strains using established protocols. The results indicate that it possesses significant inhibitory effects, comparable to well-known antimicrobial agents like clotrimazole and ciprofloxacin.

Microbial Strain Inhibition Zone (mm) Standard Drug Comparison
Staphylococcus aureus15Clotrimazole: 18
Escherichia coli14Ciprofloxacin: 17
Candida albicans12Clotrimazole: 16

These findings suggest that this compound could be a valuable candidate for further development in antimicrobial therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various imidazole derivatives, including our compound. The study utilized both in vitro and in vivo models to evaluate effectiveness against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation.
  • Inflammatory Response Modulation
    Another investigation explored the anti-inflammatory properties of related imidazole compounds. While specific data on this compound were limited, similar compounds showed promise in reducing inflammation markers in animal models.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other brominated imidazoles:

Compound Name Key Features Biological Activity
2,4,5-Tribromoimidazole Lacks trimethylsilyl group; simpler structureModerate antimicrobial effects
1-Methyl-2,4,5-Tribromoimidazole Methyl substitution at the 1-positionReduced activity compared to target compound
2,4-Dibromo-1H-imidazole Fewer bromine atoms; different reactivityLower efficacy than target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole, and how does the SEM group influence the reaction?

  • Methodology : The compound is synthesized via a two-step process:

Bromination : 2,4,5-Tribromoimidazole is prepared by bromination of imidazole derivatives under controlled conditions.

SEM Protection : The SEM group (2-(trimethylsilyl)ethoxymethyl) is introduced using NaH as a base and SEM-Cl in anhydrous THF. This step achieves a 93% yield, with purification via silica gel chromatography .

  • Key Insight : The SEM group acts as a protective moiety, preventing undesired side reactions at the imidazole nitrogen during subsequent functionalization. Its stability under basic/acidic conditions makes it ideal for multistep syntheses .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the SEM group attachment and bromine substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C9_9H15_{15}Br3_3N2_2OSi).
  • IR Spectroscopy : Identifies functional groups (e.g., SEM-O-C stretching at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How do the bromine substituents at positions 2, 4, and 5 influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing bromine atoms activate the imidazole ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example, in , the compound undergoes Pd-catalyzed coupling with indole boronic esters to form complex heterocycles (34% yield) .
  • Regioselectivity : The 2,4,5-tribromo configuration directs further substitutions to the remaining unsubstituted positions, enabling precise derivatization .

Q. What strategies mitigate challenges in post-functionalization after SEM protection?

  • Optimized Conditions :

  • Temperature Control : Reactions are performed at 0°C to room temperature to avoid SEM group cleavage.
  • Catalyst Selection : Use of Pd catalysts (e.g., Pd(PPh3_3)4_4) with ligands enhances coupling efficiency.
  • Purification : Silica gel chromatography or preparative TLC ensures high purity (>95%) .

Q. How does the SEM group affect the compound’s stability under varying pH and temperature?

  • Stability Profile :

  • Acidic Conditions : SEM is stable below pH 3 but cleaved by strong acids (e.g., TFA).
  • Thermal Stability : Decomposition occurs above 150°C, confirmed by DSC analysis.
  • Applications : Stability in polar aprotic solvents (e.g., DMF, THF) enables use in multistep syntheses .

Data Contradictions and Validation

Q. Why do synthetic yields for similar imidazole derivatives vary widely (e.g., 5% vs. 93%)?

  • Critical Analysis :

  • SEM Efficiency : The high yield (93%) in contrasts with lower yields in other imidazole syntheses (e.g., 5% for 4-(1H-imidazol-4-yl)phenol in ). This highlights the SEM group’s role in suppressing side reactions.
  • Reagent Purity : Anhydrous conditions and purified SEM-Cl are critical for reproducibility .

Applications in Drug Development

Q. What role does this compound play in medicinal chemistry?

  • Case Study : It serves as a precursor for tubulin inhibitors (e.g., VERU-111 derivatives) with antiproliferative activity. Post-functionalization introduces pharmacophores like sulfonamide or morpholine groups, enhancing target binding .

Analytical Method Optimization

Q. What advanced techniques validate purity and identity beyond NMR/HRMS?

  • Supplementary Methods :

  • HPLC-PDA : Detects impurities at <0.1% levels using C18 columns (e.g., 10–90% CH3_3CN/H2_2O gradient).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Stability and Storage Guidelines

Q. What storage conditions prevent degradation?

  • Recommendations :

  • Temperature : –20°C under inert gas (Ar/N2_2).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the SEM group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
Reactant of Route 2
Reactant of Route 2
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole

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